molecular formula C11H18O5 B8153208 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate CAS No. 66697-04-9

1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate

Cat. No.: B8153208
CAS No.: 66697-04-9
M. Wt: 230.26 g/mol
InChI Key: XPCWUEQSFNSDBH-UHFFFAOYSA-N
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Description

1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate is an organic compound with the molecular formula C11H18O5 It is known for its unique structure, which includes a tert-butyl group and a methyl group attached to a hexanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate can be synthesized through esterification reactions involving the corresponding carboxylic acids and alcohols. One common method involves the reaction of 6-methyl-3-oxohexanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 6-methyl-3-oxohexanedioic acid.

    Reduction: Formation of 1-(1,1-Dimethylethyl) 6-methylhexanediol.

    Substitution: Formation of various substituted hexanedioates depending on the nucleophile used.

Scientific Research Applications

1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The presence of the tert-butyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

  • 1-(1,1-Dimethylethyl) 3-oxohexanedioate
  • 6-Methyl 3-oxohexanedioate
  • 1-(1,1-Dimethylethyl) 6-methylhexanedioate

Uniqueness: 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate is unique due to the presence of both a tert-butyl group and a methyl group on the hexanedioate backbone. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, compared to similar compounds.

Properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 3-oxohexanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-11(2,3)16-10(14)7-8(12)5-6-9(13)15-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCWUEQSFNSDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239213
Record name 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66697-04-9
Record name 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66697-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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